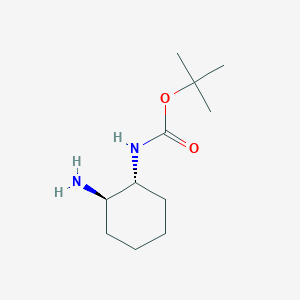

(1R,2R)-N-Boc-1,2-cyclohexanediamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a chiral diamine derivative widely employed as a versatile building block and organocatalyst in asymmetric synthesis. Its unique stereochemistry and the presence of a Boc-protecting group on one of the amino functionalities make it an invaluable tool for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its applications in modern organic chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility characteristics and allows for selective functionalization of the unprotected primary amine.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 105-107 °C | |

| Optical Rotation | [α]²⁰/D = -26 ± 2° (c = 1 in chloroform) | [4][5] |

| Purity (ee) | ≥99.0% | [4][5] |

Solubility

While comprehensive solubility data is not extensively published, empirical evidence from synthesis and purification protocols suggests the following solubility profile (Table 2).

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (233.32 mM) | [3] |

| Methanol | Soluble | |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Water | Sparingly soluble | |

| Hexane/Petroleum Ether | Sparingly soluble (used for recrystallization) | [6] |

Spectroscopic Data

Table 3: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | br s | 1H | CH-NHBoc |

| ~2.65 | m | 1H | CH-NH₂ |

| ~2.00 - 1.60 | m | 4H | Cyclohexyl CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.30 - 1.00 | m | 4H | Cyclohexyl CH₂ |

| ~1.20 | br s | 2H | NH₂ |

Table 4: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ |

| ~57.0 | CH-NHBoc |

| ~52.0 | CH-NH₂ |

| ~34.0 | Cyclohexyl CH₂ |

| ~31.0 | Cyclohexyl CH₂ |

| ~28.4 | C(CH₃)₃ |

| ~25.0 | Cyclohexyl CH₂ |

| ~24.5 | Cyclohexyl CH₂ |

Table 5: Representative IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch (amine and amide) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1170 | C-O stretch (carbamate) |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the nucleophilicity of the free primary amine and the stability of the Boc protecting group.

-

Nucleophilicity of the Primary Amine: The unprotected amine is a good nucleophile and can participate in a variety of reactions, including amide bond formation, reductive amination, and as a primary amine catalyst in asymmetric reactions.

-

Stability of the Boc Group: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions.[7][8] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, to liberate the free diamine.[9][10] This orthogonality makes it a highly useful protecting group in multi-step synthesis.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the selective mono-Boc protection of (1R,2R)-cyclohexanediamine involves a "one-pot" procedure utilizing an in-situ generated HCl source to protonate one of the amino groups, thereby directing the protection to the other.

Materials:

-

(1R,2R)-cyclohexanediamine tartrate salt

-

4N Sodium Hydroxide (NaOH)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

The free base of (1R,2R)-cyclohexanediamine is generated by treating the tartrate salt with 4N NaOH and extracting into an organic solvent.

-

The resulting diamine is dissolved in anhydrous methanol and cooled to 0 °C under an inert atmosphere.

-

One equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) is added dropwise to the stirred solution. A white precipitate may form.

-

The mixture is allowed to warm to room temperature.

-

One milliliter of water is added, followed by the addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is diluted with water and washed twice with diethyl ether to remove any di-Boc protected by-product.

-

The aqueous layer is made basic (pH > 12) by the addition of 2N NaOH.

-

The product is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the mono-Boc protected diamine.

Purification

The crude product from the synthesis can be further purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent such as ethyl acetate or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., hexane or petroleum ether), and dry under vacuum.[6]

Applications in Asymmetric Synthesis

This compound serves as a precursor to a variety of chiral ligands and organocatalysts. Its primary amine can be further functionalized to create more complex catalytic systems.

Organocatalysis: Enantioselective Desymmetrization of Cyclohexanones

This compound and its derivatives can act as primary amine organocatalysts in the enantioselective desymmetrization of prochiral cyclohexanones. This process is particularly useful for the synthesis of bicyclic nitrogen-containing scaffolds, which are common motifs in natural products.[9]

Caption: Catalytic cycle for the enantioselective desymmetrization of cyclohexanones.

Ligand Synthesis for Asymmetric Catalysis

The free amine of this compound can be readily derivatized to form more complex chiral ligands, such as thiourea-based catalysts. These catalysts are effective in a range of asymmetric transformations, including Michael additions.

Caption: Workflow for the synthesis and application of a chiral thiourea catalyst.

Safety and Handling

This compound is classified as a corrosive substance.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in modern asymmetric synthesis. Its well-defined stereochemistry, coupled with the versatility of the Boc protecting group, provides a reliable platform for the development of novel chiral ligands and organocatalysts. The experimental protocols and property data compiled in this guide offer a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

References

- 1. ODM tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum [chemicalbook.com]

- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 4. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]

- 5. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]

- 6. N-Boc-1,2-Diaminocyclohexane | 317595-54-3 [amp.chemicalbook.com]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a chiral diamine derivative widely utilized as a versatile building block in asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective transformations at the unprotected amine, making it a crucial intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and detailed characterization data to support its application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [2] |

| CAS Number | 146504-07-6 |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 105-107 °C | |

| Boiling Point | Not available | |

| Optical Rotation [α]²⁰D | -44° (c=0.3, MeOH) | |

| Solubility | DMSO: 50 mg/mL (233.32 mM) | [3][4] |

| Soluble in Methanol | ||

| Soluble in Chloroform |

Spectral Data

Detailed spectral analysis is crucial for the identification and purity assessment of this compound.

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.49 | br s | 1H | NH | |

| 3.13 | br d, J = 6.2 Hz | 1H | CH-NHBoc | |

| 2.33 | ddd, J = 10.4, 3.8, 3.8 Hz | 1H | CH-NH₂ | |

| 1.98 | m | 2H | Cyclohexyl CH₂ | |

| 1.70 | m | 2H | Cyclohexyl CH₂ | |

| 1.45 | s | 9H | C(CH₃)₃ | |

| 1.28 | m | 2H | Cyclohexyl CH₂ | |

| 1.12 | m | 2H | Cyclohexyl CH₂ |

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 156.1 | C=O (Boc) | |

| 79.4 | C (CH₃)₃ | |

| 57.6 | C H-NHBoc | |

| 55.7 | C H-NH₂ | |

| 35.2 | Cyclohexyl CH₂ | |

| 32.9 | Cyclohexyl CH₂ | |

| 28.4 | C(C H₃)₃ | |

| 25.2 | Cyclohexyl CH₂ | |

| 25.1 | Cyclohexyl CH₂ |

Table 5: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3351 | N-H stretch | |

| 2909, 2888 | C-H stretch | |

| 1882 | C=O stretch (Boc) | |

| 1518 | N-H bend | |

| 1239, 1166 | C-N stretch |

Experimental Protocols

Synthesis of this compound

A common method for the selective mono-Boc protection of (1R,2R)-1,2-diaminocyclohexane involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it non-nucleophilic, followed by the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(1R,2R)-cyclohexane-1,2-diamine tartrate salt

-

4N Sodium hydroxide (NaOH)

-

Anhydrous methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized water

-

Ethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

(1R,2R)-cyclohexane-1,2-diamine tartrate salt is treated with 4N NaOH to obtain the free diamine.

-

The free diamine is dissolved in anhydrous methanol and cooled to 0 °C.

-

One equivalent of chlorotrimethylsilane (Me₃SiCl) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature.

-

1 mL of water is added, followed by the addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is diluted with water and washed with ethyl ether.

-

The pH of the aqueous layer is adjusted to >12 with 2N NaOH.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure mono-Boc protected product.

Caption: Synthetic workflow for the preparation of this compound.

Measurement of Optical Rotation

The optical rotation of a chiral compound is determined using a polarimeter. The following is a general protocol.

Materials and Equipment:

-

Polarimeter

-

Polarimeter cell (e.g., 100 mm path length)

-

Volumetric flask

-

Analytical balance

-

This compound

-

Appropriate solvent (e.g., Methanol)

Procedure:

-

Prepare a blank: Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.

-

Prepare the sample solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask. The concentration should be recorded in g/mL.

-

Measure the optical rotation: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell with the solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculate the specific rotation: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

References

An In-depth Technical Guide to the Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine

This guide provides a comprehensive overview of a widely utilized protocol for the selective mono-N-Boc protection of (1R,2R)-1,2-cyclohexanediamine, yielding (1R,2R)-N-Boc-1,2-cyclohexanediamine. This compound is a critical chiral building block in asymmetric synthesis, finding applications as an organocatalyst and a precursor for chiral ligands in metal-catalyzed reactions.[1] The protocol detailed herein is a robust and efficient one-pot procedure that offers high selectivity and good yields.

Core Synthesis Strategy: Selective Mono-Protection

The primary challenge in the synthesis of this compound lies in achieving selective protection of one of the two amine groups. Direct reaction of (1R,2R)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate (Boc anhydride) typically leads to a mixture of mono- and di-protected products, necessitating challenging purification steps. The presented methodology circumvents this issue by employing an in situ acid source to transiently protect one amine group as its ammonium salt. This renders it non-nucleophilic and directs the Boc protection to the remaining free amine.[2]

This protocol outlines two common methods for the in situ generation of one equivalent of hydrochloric acid (HCl): the use of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound using the described protocols.

| Parameter | Value (Me₃SiCl Method) | Value (SOCl₂ Method) | Reference |

| Yield | 66% | 41% | [3] |

| Starting Material | (1R,2R)-cyclohexane-1,2-diamine | (1R,2R)-cyclohexane-1,2-diamine | [3] |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | [3] |

| HCl Source | Chlorotrimethylsilane (Me₃SiCl) | Thionyl chloride (SOCl₂) | [3] |

| Solvent | Anhydrous Methanol, Dichloromethane | Anhydrous Methanol, Dichloromethane | [3] |

| Reaction Temperature | 0 °C to Room Temperature | -20 °C to Room Temperature | [3] |

| Reaction Time | 1 hour | Not specified | [3] |

| Purity | >93% (by GC-MS) | Not specified | [3] |

| Optical Rotation [α]²⁰_D_ | -44° (c 3.0 mg/mL, MeOH) | Not specified | |

| Melting Point | 105-107 °C | Not specified |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Using Chlorotrimethylsilane (Me₃SiCl) as the in situ HCl Source

This method is reported to provide a higher yield and is generally preferred.

Materials:

-

(1R,2R)-cyclohexane-1,2-diamine tartrate salt

-

4N Sodium Hydroxide (NaOH)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

Ethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Diamine: (1R,2R)-cyclohexane-1,2-diamine tartrate salt is treated with 4N NaOH to obtain the free diamine. The free diamine is then extracted.

-

Reaction Setup: The free (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

-

Mono-protonation: To the cooled solution, 1 equivalent of chlorotrimethylsilane (Me₃SiCl) is added dropwise. A white precipitate may form. The mixture is allowed to warm to room temperature.

-

Boc Protection: 1 mL of water is added to the mixture, followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) dissolved in methanol. The reaction mixture is stirred at room temperature for 1 hour.

-

Work-up and Extraction: The reaction mixture is diluted with water and washed with ethyl ether to remove unreacted Boc₂O. The pH of the aqueous layer is adjusted to >12 with 2N NaOH. The product is then extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the pure mono-Boc protected product as a white solid.

Method 2: Using Thionyl Chloride (SOCl₂) as the in situ HCl Source

Caution: Thionyl chloride reacts vigorously with methanol. This procedure should be carried out with extreme care in a well-ventilated fume hood.

Materials:

-

(1R,2R)-cyclohexane-1,2-diamine

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

Ethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2N Sodium Hydroxide (NaOH)

Procedure:

-

Reaction Setup: (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) is dissolved in anhydrous methanol in a round-bottom flask and cooled to -20 °C.[3]

-

Mono-protonation: Thionyl chloride (SOCl₂, 1 equivalent) is added dropwise to the cooled solution.

-

Boc Protection and Work-up: The work-up procedure is the same as described in Method 1. Following the addition of SOCl₂, the mixture is allowed to warm to room temperature, water and Boc₂O in methanol are added, and the reaction is stirred for 1 hour. The subsequent extraction and purification steps are identical to those in Method 1.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the Me₃SiCl method.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: (1R,2R)-N-Boc-1,2-cyclohexanediamine (CAS: 146504-07-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,2R)-N-Boc-1,2-cyclohexanediamine, a chiral diamine derivative crucial in asymmetric synthesis and pharmaceutical development. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, spectroscopic data for characterization, and its significant applications.

Core Compound Properties

This compound is a white to off-white solid at room temperature.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to one of the amino functionalities of (1R,2R)-1,2-cyclohexanediamine enhances its utility in multi-step organic synthesis by allowing for selective reaction at the unprotected amine.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 146504-07-6 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Optical Activity | [α]/D -26±2° (c = 1 in chloroform) | [1][2] |

| Purity (ee) | ≥99.0% | [1][2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | [1][2] |

| InChI Key | AKVIZYGPJIWKOS-RKDXNWHRSA-N | [1][2] |

Synthesis and Experimental Protocols

The standard synthesis of this compound involves the selective mono-Boc protection of (1R,2R)-1,2-cyclohexanediamine.

Experimental Protocol: Mono-Boc Protection of (1R,2R)-1,2-cyclohexanediamine

Objective: To synthesize this compound by reacting (1R,2R)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate.

Materials:

-

(1R,2R)-1,2-cyclohexanediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 eq) in methanol (approx. 25 mL per gram of diamine) in a round-bottom flask equipped with a stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.5 - 1.0 eq) in methanol to the stirred diamine solution. The use of a slight excess of the diamine helps to minimize the formation of the di-Boc protected by-product.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Spectroscopic Data for Characterization

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. While specific NMR data can vary slightly based on the solvent and instrument, the following provides a general reference.

Table 2: Spectroscopic Data

| Data Type | Description |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Consistent with the structure of this compound. |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight. |

Note: Detailed peak lists with chemical shifts and coupling constants should be obtained from experimental analysis and compared with literature values where available.

Applications in Research and Development

This compound is a versatile building block in several areas of chemical research and drug development.

Chiral Ligands and Asymmetric Catalysis

The primary application of this compound is as a precursor for chiral ligands used in asymmetric catalysis. The free amino group can be readily functionalized to create a wide range of bidentate and polydentate ligands. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Organocatalysis

The free primary amine in this compound allows it to be used as an organocatalyst. For instance, it has been employed in the intramolecular desymmetrization of cyclohexanones.[1][2]

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the biological activity of the final drug product. A notable example is its use in the synthesis of the anticoagulant drug, Edoxaban.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statement | H314 | Causes severe skin burns and eye damage |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray |

| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for both academic research and industrial applications. Its straightforward synthesis and the ability to selectively functionalize its two distinct amino groups make it an essential tool in the development of new asymmetric catalysts and complex, biologically active molecules. Proper handling and safety precautions are necessary due to its corrosive nature.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

(1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide for Researchers

(1R,2R)-tert-butyl (2-aminocyclohexyl)carbamate , commonly known as (1R,2R)-N-Boc-1,2-cyclohexanediamine, is a chiral diamine derivative extensively utilized as a building block and catalyst in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an invaluable tool for researchers, particularly in the fields of pharmaceutical development and materials science. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.

Core Molecular and Physical Properties

This compound is a white to yellowish solid at room temperature. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities allows for selective reactions and modifications, making it a versatile intermediate in multi-step syntheses.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| CAS Number | 146504-07-6 | [1] |

| Appearance | White to yellowish powder/solid | [1][3] |

| Optical Activity | [α]/D = -26±2° (c = 1 in chloroform) | |

| Optical Purity | ee: ≥99.0% | |

| Solubility | Soluble in DMSO (approx. 42-50 mg/mL) | [1] |

Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound lies in its role as a chiral precursor and organocatalyst. Its defined stereochemistry is crucial for inducing asymmetry in chemical reactions, a fundamental requirement in the synthesis of enantiomerically pure drug candidates.

Key applications include:

-

Chiral Ligand Synthesis: The free amine group can be readily functionalized to prepare a wide array of chiral ligands for metal-catalyzed asymmetric reactions. These ligands are instrumental in processes such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

-

Organocatalysis: It serves as a precursor for more complex organocatalysts or can be used directly in certain reactions. For instance, it is employed as an organocatalyst in the intramolecular desymmetrization of cyclohexanones to produce 2-azabicyclo[3.3.1]nonane derivatives.

-

Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals, particularly those targeting neurological disorders.[3] Its rigid structure can impart favorable conformational constraints to a drug molecule, potentially enhancing its binding affinity and selectivity for a biological target.

-

Enantioselective Michael Additions: It is a starting material for the synthesis of chiral nickel catalysts used in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds.

Experimental Protocols

General Synthesis of this compound

The synthesis typically involves the selective protection of one of the amino groups of (1R,2R)-(-)-1,2-diaminocyclohexane. A common procedure is as follows:

-

Dissolution: (1R,2R)-(-)-1,2-diaminocyclohexane is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at a controlled temperature, often at 0 °C to room temperature. The stoichiometry is carefully controlled to favor mono-protection.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Representative Protocol: Asymmetric Michael Addition

This compound is a precursor to catalysts used in reactions like the enantioselective Michael addition. A general workflow for such a reaction is outlined below.

References

- 1. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 2. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (1R,2R)-N-Boc-1,2-cyclohexanediamine, a key chiral intermediate in pharmaceutical synthesis. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information herein is intended to support researchers and professionals in the effective use of this compound in drug discovery and development processes.

Introduction

This compound is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding the solubility of this intermediate in different solvent systems is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a summary of its known solubility and detailed methodologies for its experimental determination.

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most commonly reported solvent is dimethyl sulfoxide (DMSO).

| Solvent | Temperature | Solubility (mg/mL) | Solubility (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 42 | 195.98 | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 | 233.32 | [2] |

Note: The discrepancy in reported DMSO solubility may be attributed to variations in experimental conditions, such as temperature and the purity of the compound, including its hydration state.

Qualitative Solubility Assessment:

Based on the structure of this compound, which contains both a nonpolar cyclohexyl ring and a Boc-protecting group, as well as polar amine and carbamate functionalities, a general solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. Its solubility in nonpolar solvents is likely to be limited. The parent compound, (1R,2R)-(-)-1,2-Diaminocyclohexane, is soluble in water and methanol. The addition of the bulky, nonpolar Boc group is expected to decrease aqueous solubility while potentially increasing solubility in less polar organic solvents.

Experimental Protocols for Solubility Determination

The following protocols describe the standard methods for determining the thermodynamic solubility of a solid compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly in volatile solvents. It involves evaporating a known volume of the saturated solution and weighing the residual solid.

Materials:

-

This compound (solid)

-

Solvent of interest (volatile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Equilibration and Phase Separation: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution and separate the excess solid.

-

Sample Collection: Carefully transfer a known volume of the clear, filtered supernatant to a pre-weighed, clean, and dry evaporation dish.

-

Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). A vacuum oven can be used for more sensitive compounds or less volatile solvents.

-

Drying to a Constant Weight: Continue to dry the dish until a constant weight is achieved. This is confirmed by repeated weighing after further drying periods until the difference between consecutive measurements is negligible.

-

Calculation: The solubility (in mg/mL) is calculated by dividing the final weight of the dried solute by the initial volume of the supernatant taken.

Visualized Experimental Workflow

The following diagrams illustrate the key stages in determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

The solubility of this compound is a critical parameter for its application in pharmaceutical development. While quantitative data is currently limited to DMSO, the experimental protocols provided in this guide offer a robust framework for determining its solubility in a broader range of solvents. The detailed shake-flask and gravimetric methods, along with the visualized workflows, provide researchers with the necessary tools to generate reliable and reproducible solubility data, thereby facilitating more efficient and informed drug development processes.

References

Spectroscopic Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-N-Boc-1,2-cyclohexanediamine, a critical chiral building block in organic synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols to aid in its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate), a compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Source |

| 4.49 | br s | - | 1H | NH | |

| 3.25 | br s | - | 1H | CH-NHBoc | TargetMol CoA |

| 3.13 | br d | 6.2 | 1H | CH-NHBoc | |

| 2.58 | br s | - | 1H | CH-NH₂ | TargetMol CoA |

| 2.33 | ddd | 10.4, 3.8, 3.8 | 1H | CH-NH₂ | |

| 1.98 | m | - | 2H | Cyclohexyl CH₂ | |

| 1.98 | m | - | 2H | Cyclohexyl CH₂ | TargetMol CoA |

| 1.70 | m | - | 2H | Cyclohexyl CH₂ | |

| 1.70 | m | - | 2H | Cyclohexyl CH₂ | TargetMol CoA |

| 1.45 | s | - | 9H | C(CH₃)₃ | |

| 1.44 | s | - | 9H | C(CH₃)₃ | TargetMol CoA |

| 1.28 | m | - | 2H | Cyclohexyl CH₂ | |

| 1.25 | m | - | 4H | Cyclohexyl CH₂ | TargetMol CoA |

| 1.12 | m | - | 2H | Cyclohexyl CH₂ | |

| 1.11 | m | - | 2H | Cyclohexyl CH₂ | TargetMol CoA |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C=O (Boc) |

| 79.4 | C (CH₃)₃ |

| 57.6 | C H-NHBoc |

| 55.7 | C H-NH₂ |

| 35.2 | Cyclohexyl CH₂ |

| 32.9 | Cyclohexyl CH₂ |

| 28.4 | C(C H₃)₃ |

| 25.2 | Cyclohexyl CH₂ |

| 25.1 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Interpretation |

| 3351 | N-H stretch (amine and amide) |

| 2909, 2888 | C-H stretch (aliphatic) |

| 1882 | Overtone/Combination Band |

| 1518 | N-H bend (amide II) |

| 1239 | C-N stretch |

| 1166 | C-O stretch |

| 1015, 983 | Fingerprint Region |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment | Source |

| 215.2 | - | [M+H]⁺ | TargetMol CoA |

| 214 | Not Detected | [M]⁺ | |

| 157 | 1 | [M - C₄H₉O]⁺ | |

| 141 | 13 | [M - C₄H₉O₂]⁺ | |

| 114 | 8 | [M - C₅H₉O₂N]⁺ | |

| 97 | 100 | [C₆H₁₁NH₂]⁺ | |

| 70 | 15 | ||

| 56 | 47 |

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A general and efficient method for the selective mono-Boc protection of diamines involves the use of Me₃SiCl or SOCl₂ as an HCl source in a one-pot procedure. (1R,2R)-cyclohexane-1,2-diamine is dissolved in anhydrous methanol at 0°C, followed by the dropwise addition of one equivalent of trimethylsilyl chloride. The reaction mixture is allowed to warm to room temperature. Water is then added, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol. The mixture is stirred at room temperature for one hour. The reaction is then diluted with water and washed with diethyl ether. The pH of the aqueous layer is adjusted to >12 with NaOH, and the product is extracted with dichloromethane to yield the pure mono-protected diamine.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration suitable for NMR analysis. ¹H and ¹³C NMR spectra are recorded on a 400 MHz and 100 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the data can be acquired as a thin film on a salt plate (e.g., NaCl or KBr). A small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on the salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

Mass Spectrometry

Mass spectral data can be obtained using various ionization techniques. For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the instrument, where it is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For electron impact mass spectrometry (EIMS), a volatile sample is introduced into the ion source and bombarded with a high-energy electron beam.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

References

A Technical Guide to (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Cornerstone in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a pivotal chiral building block, extensively utilized in the realms of organic synthesis and drug development. Its rigid cyclohexane backbone and stereochemically defined diamine functionalities make it an invaluable precursor for the synthesis of a wide array of chiral ligands and organocatalysts. This guide provides an in-depth overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application in asymmetric catalysis, a cornerstone of modern pharmaceutical research.

Commercial Availability and Specifications

A multitude of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The quality and purity of the compound are paramount for its successful application in stereoselective synthesis. Below is a comparative table summarizing the technical data from prominent commercial vendors.

| Supplier | Purity | CAS Number | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| Sigma-Aldrich | ≥97%[1] | 146504-07-6[1] | 214.30[1] | Solid[1] | Room Temperature |

| Selleck Chemicals | 98%[2] | 146504-07-6[2] | 214.30[2] | Powder | -20°C for 3 years (powder)[2] |

| TargetMol | >97.06%[3] | 146504-07-6[3] | 214.3[3] | Solid[3] | -20°C for 3 years (powder)[3] |

| SLS Ireland | 97%[4] | 146504-07-6[4] | - | - | - |

Note: Please refer to the suppliers' websites for the most current product information and availability.

The Role of this compound in Asymmetric Synthesis

The primary application of this compound lies in its role as a precursor to chiral ligands and organocatalysts. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino functionalities allows for selective derivatization of the free amine, leading to the synthesis of a diverse range of catalysts. These catalysts are instrumental in driving asymmetric reactions, yielding enantiomerically enriched products, a critical aspect in the development of chiral drugs.

A prominent application of catalysts derived from this diamine is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The chiral environment created by the catalyst directs the approach of the nucleophile to the electrophile, resulting in the preferential formation of one enantiomer over the other.

Experimental Protocol: Synthesis of a Chiral Bifunctional Organocatalyst

The following is a detailed experimental protocol for the synthesis of a chiral bifunctional organocatalyst derived from (1R,2R)-cyclohexane-1,2-diamine, a closely related and often interchangeably used starting material. This multi-step synthesis highlights the utility of the chiral diamine scaffold.[5][6]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of (1R,2R)-cyclohexane-1,2-diamine in a suitable solvent, add an ortho-fluoronitrobenzene derivative and a base.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product. Purify the crude product by column chromatography to yield the corresponding nitrobenzene derivative.

Step 2: Selective Alkylation of the Primary Amine

-

Dissolve the nitrobenzene derivative from Step 1 in an appropriate solvent.

-

Add an alkylating agent (e.g., an alkyl halide) and a base.

-

Stir the reaction at the appropriate temperature until the starting material is consumed.

-

Work up the reaction and purify the product to obtain the selectively alkylated compound.

Step 3: Reduction of the Nitro Group

-

Dissolve the product from Step 2 in a suitable solvent.

-

Perform a reduction of the aromatic nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl).

-

After the reduction is complete, isolate and purify the resulting chiral benzene-1,2-diamine building block.

Step 4: Derivatization of the Primary Aromatic Amine

-

The newly formed primary aromatic amine can be further functionalized to introduce a hydrogen-bond donor moiety, a key component of many bifunctional organocatalysts.

-

This can be achieved through various reactions such as:

-

Sulfonylation: React the diamine with a sulfonyl chloride in the presence of a base to form a sulfonamide.

-

Acylation: React the diamine with an acyl chloride or anhydride to form an amide.

-

Reductive Alkylation: React the diamine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.

-

Arylation: Perform a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide to introduce an aryl group.

-

-

Purify the final bifunctional organocatalyst by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of a chiral bifunctional organocatalyst, starting from (1R,2R)-cyclohexane-1,2-diamine.

Caption: Synthetic pathway to a chiral bifunctional organocatalyst.

This workflow highlights the sequential transformations required to convert the readily available chiral diamine into a sophisticated catalyst designed for asymmetric synthesis. The modular nature of this synthesis allows for the creation of a library of catalysts with varying steric and electronic properties, enabling the fine-tuning of their performance in specific asymmetric reactions.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of (1R,2R)-N-Boc-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1R,2R)-N-Boc-1,2-cyclohexanediamine, a key chiral building block in asymmetric synthesis. The document outlines its chemical and physical properties, detailed safety protocols, and experimental procedures for its use, ensuring its safe and effective application in research and development.

Core Compound Information

This compound, also known as tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a mono-Boc-protected derivative of the chiral diamine (1R,2R)-1,2-cyclohexanediamine.[1] This protection strategy allows for selective functionalization of the free amine group, making it a versatile intermediate in the synthesis of chiral ligands, organocatalysts, and pharmaceutically active compounds.[2][3]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| CAS Number | 146504-07-6 | [2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Optical Activity | [α]/D -26±2°, c = 1 in chloroform | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

| Storage Temperature | Powder: -20°C for 3 years | [3] |

| In Solvent | -80°C for 1 year | [3] |

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling to avoid exposure. The primary hazard is its potential to cause severe skin burns and eye damage.[1][2]

GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Citations |

| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [1][2] |

Protective Measures and Handling

Adherence to proper laboratory safety protocols is mandatory when handling this compound.

| Aspect | Recommendation | Citations |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. For solids, a dust mask (type N95 or equivalent) is recommended. | [2] |

| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | [1] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [2] |

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Citations |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

This compound is primarily used as a precursor to (1R,2R)-1,2-cyclohexanediamine for the synthesis of chiral ligands and catalysts. A typical experimental workflow involves the deprotection of the Boc group, followed by the desired synthetic transformation.

Boc Deprotection Protocol

This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo.

-

Redissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (1R,2R)-1,2-cyclohexanediamine. The product is often obtained as a TFA salt if the basic wash is omitted and may be used directly in the next step.

Synthesis of a Chiral Ligand (Example)

This protocol provides a general method for the synthesis of a chiral N,N'-bis(2'-pyridinecarboxamide)-1,2-cyclohexane ligand from the deprotected diamine.

Materials:

-

(1R,2R)-1,2-cyclohexanediamine (from protocol 3.1)

-

2-Picolinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous DCM or DMF

-

Standard workup and purification reagents

Procedure:

-

To a stirred solution of 2-picolinic acid (2.2 equivalents) in anhydrous DCM, add EDCI (2.2 equivalents) and a catalytic amount of DMAP.

-

Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Add a solution of (1R,2R)-1,2-cyclohexanediamine (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral ligand.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key workflows for the safe handling and experimental use of this compound.

Caption: General Laboratory Handling Workflow for this compound.

Caption: Representative Experimental Workflow: Synthesis of a Chiral Ligand.

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]

- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

Technical Guide: Optimal Storage and Handling of (1R,2R)-N-Boc-1,2-cyclohexanediamine

Abstract: This technical guide provides a comprehensive overview of the optimal storage, handling, and stability considerations for (1R,2R)-N-Boc-1,2-cyclohexanediamine (CAS No. 146504-07-6). The document outlines recommended storage conditions based on supplier data, discusses the chemical stability profile of the N-Boc protecting group, identifies key factors that can lead to degradation, and proposes a general protocol for stability assessment.

Chemical and Physical Properties

This compound, also known as tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate, is a chiral building block widely used in the synthesis of pharmaceuticals and organocatalysts.[1] Its stability is crucial for ensuring the integrity and reactivity of the free amine and the stereochemical purity of subsequent synthetic products.

| Property | Value | Source |

| CAS Number | 146504-07-6 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 114 - 118 °C | [1] |

Recommended Storage Conditions

The storage conditions for this compound can vary slightly between suppliers, reflecting different considerations for short-term shipping versus long-term storage. The primary goals are to prevent acid-catalyzed deprotection, oxidation, and moisture-induced degradation.

For the compound in its solid or powder form, the following conditions are recommended. Long-term storage at sub-zero temperatures is preferable to maximize shelf life.

| Temperature Range | Duration | Additional Requirements | Source |

| -20°C | Long-term (up to 3 years) | N/A | [2] |

| 2 to 8°C | Mid- to Long-term | Protect from light | [1][3][4] |

| 4°C | Mid- to Long-term | Protect from light | [3][4] |

If the compound is stored in a solvent, stability is significantly reduced. Solutions should be prepared fresh whenever possible. If storage is necessary, it must be at very low temperatures.

| Temperature Range | Duration | Solvent Considerations | Source |

| -80°C | Up to 6 months | Use anhydrous, aprotic solvents (e.g., DMSO) | [2][3] |

| -20°C | Up to 1 month | Protect from light | [3] |

Factors Influencing Stability and Degradation

The stability of this compound is primarily dictated by the chemical nature of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the free amine.

The N-Boc group is a carbamate that is well-known for its stability under basic and nucleophilic conditions.[5][6] However, it is designed to be labile under acidic conditions.[7][8] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[6][7] Therefore, exposure to acidic environments is the primary chemical incompatibility.

-

Strong Acids: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong mineral or organic acids will rapidly cleave the Boc group, yielding the unprotected diamine.[8][9]

-

Strong Oxidizing Agents: The free primary amine group can be susceptible to oxidation. Contact with strong oxidizers should be avoided.[9]

-

Atmosphere: Several safety data sheets for related diamines indicate that the compound may be air-sensitive. To prevent potential oxidation or reaction with atmospheric CO₂, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.

-

Moisture: The compound is potentially hygroscopic. Absorption of moisture can lead to clumping and may facilitate degradation pathways. Storage in a dry environment, preferably with a desiccant, is crucial.

-

Light: Several suppliers recommend protecting the compound from light, suggesting potential photosensitivity that could lead to degradation over time.[3][4]

-

Temperature: While stable at recommended refrigerated temperatures, the Boc group can be removed thermally at very high temperatures (e.g., 150-230°C), indicating that excessive heat should be avoided.[10]

Proposed Stability Testing Protocol

No specific experimental stability studies for this compound were found in the public literature. However, a standard protocol can be designed to assess its shelf-life under various conditions. This workflow is intended for researchers aiming to establish in-house stability data.

Objective: To determine the rate of degradation of this compound under controlled storage conditions over time.

Methodology:

-

Initial Characterization (T=0):

-

Procure a high-purity batch of the compound.

-

Perform baseline analysis:

-

HPLC/UPLC: Determine initial purity (e.g., >98%). Establish a validated method with a suitable column (e.g., C18) and mobile phase to resolve the parent compound from potential degradants.

-

¹H NMR: Confirm the chemical structure and absence of significant impurities.

-

Karl Fischer Titration: Determine the initial water content.

-

-

-

Sample Preparation and Stress Conditions:

-

Aliquot the solid compound into multiple amber glass vials.

-

Establish a matrix of storage conditions to be tested:

-

Condition A (Recommended): -20°C, dark, inert atmosphere.

-

Condition B (Refrigerated): 4°C, dark, inert atmosphere.

-

Condition C (Room Temp): 25°C / 60% Relative Humidity (RH), dark.

-

Condition D (Light Stress): 25°C, exposed to controlled UV/Vis light.

-

Condition E (Air/Moisture Stress): 25°C, open to air in a controlled humidity chamber.

-

-

-

Time-Point Analysis:

-

Pull samples from each condition at predetermined intervals (e.g., T=0, 1 month, 3 months, 6 months, 12 months, 24 months).

-

For each time point, analyze the sample using the methods established in Step 1.

-

-

Data Evaluation:

-

Purity: Plot the purity (%) from HPLC analysis versus time for each condition. A significant decrease in purity indicates degradation.

-

Degradant Profiling: Use LC-MS to identify the mass of any new peaks that appear in the chromatogram, which can help identify degradation products (e.g., the fully deprotected diamine).

-

Appearance: Note any changes in the physical appearance (e.g., color change from white to yellow, clumping).

-

Handling and Safety Precautions

This compound is classified as a corrosive substance.[11]

-

GHS Hazard Statement H314: Causes severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]

Conclusion

To ensure the long-term integrity of This compound , it is imperative to store the compound in a tightly sealed container, protected from light, moisture, and air. The recommended storage temperature is -20°C for long-term storage or 2-8°C for shorter durations . The primary chemical incompatibility is with strong acids, which will cause deprotection. Adherence to these storage and handling guidelines will maximize the compound's shelf-life and ensure its reliability in sensitive research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | 1259278-17-5 [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: (1R,2R)-N-Boc-1,2-cyclohexanediamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined diamine functionalities make it an excellent scaffold for the development of chiral ligands and organocatalysts. This document provides detailed application notes and protocols for two prominent uses of this compound and its derivatives: as an organocatalyst in the desymmetrization of prochiral cyclohexanones and as a precursor to a chiral nickel catalyst for enantioselective Michael additions.

Organocatalytic Intramolecular Desymmetrization of Cyclohexanones

This compound can be readily converted into a primary amine organocatalyst that effectively catalyzes the enantioselective intramolecular Michael addition of prochiral cyclohexanones bearing an α,β-unsaturated ester. This reaction provides access to enantioenriched 2-azabicyclo[3.3.1]nonane derivatives, which are core structures in many alkaloid natural products.[1][2]

The catalyst, a Jacobsen-type thiourea derivative of (1R,2R)-1,2-diaminocyclohexane, promotes the reaction with high diastereoselectivity and enantioselectivity.

Quantitative Data

| Entry | Substrate | Product | Yield (%)[2] | ee (%)[2] |

| 1 | 85 | 93 | ||

| 2 | 82 | 90 | ||

| 3 | 88 | 92 | ||

| 4 | 90 | 96 | ||

| 5 | 85 | 99 |

Experimental Protocol

General Procedure for the Organocatalytic Intramolecular Desymmetrization: [2]

-

To a solution of the prochiral cyclohexanone substrate (1.0 equiv) in chloroform (0.1 M), add the (1R,2R)-cyclohexanediamine-derived thiourea organocatalyst (5 mol%) and benzoic acid (1.25 mol%).

-

Stir the reaction mixture at 45 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[3.3.1]nonane product.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Chiral Nickel(II)-Catalyzed Enantioselective Michael Addition

This compound serves as a precursor for the synthesis of (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine, a chiral ligand that, when complexed with nickel(II) bromide, forms a highly effective catalyst for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[3][4][5][6] This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.[6]

Quantitative Data

| Entry | Nitroalkene | 1,3-Dicarbonyl Compound | Yield (%)[6] | ee (%)[6] |

| 1 | Diethyl malonate | 94 | 96 | |

| 2 | Dibenzyl malonate | 95 | 95 | |

| 3 | Di-tert-butyl malonate | 92 | 93 | |

| 4 | Ethyl 2-oxocyclopentane-1-carboxylate | 98 | 94 (9:1 dr) | |

| 5 | Ethyl 2-oxocyclohexane-1-carboxylate | 97 | 92 (>20:1 dr) |

Experimental Protocols

Protocol 2.1: Synthesis of (1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine Ligand

This synthesis involves a two-step procedure from this compound: Boc-deprotection followed by reductive amination.

-

Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain crude (1R,2R)-1,2-cyclohexanediamine.

-

Reductive Amination: To a solution of (1R,2R)-1,2-cyclohexanediamine (1.0 equiv) in a suitable solvent (e.g., methanol or dichloroethane), add benzaldehyde (2.2 equiv). Stir the mixture at room temperature for 1-2 hours to form the di-imine intermediate. Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise and continue stirring until the reaction is complete (monitored by TLC). Quench the reaction, extract the product, dry the organic layer, and purify by column chromatography to yield (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine.

Protocol 2.2: Preparation of the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyst [6]

-

In a glovebox, to a solution of anhydrous nickel(II) bromide (1.0 equiv) in ethanol, add a solution of (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine (2.0 equiv) in ethanol.

-

Stir the resulting mixture at room temperature for 12 hours.

-

The catalyst precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2.3: General Procedure for the Enantioselective Michael Addition [3][5][6]

-